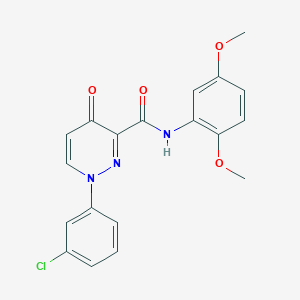

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.

Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyridazine ring.

Attachment of the dimethoxyphenyl group: This is usually done through a coupling reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the pyridazine ring.

Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

Coupling reactions: These reactions can be used to attach additional functional groups to the compound, potentially enhancing its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a probe for studying biological processes, particularly those involving pyridazine derivatives.

Medicine: Due to its potential biological activity, it may be investigated for therapeutic uses, such as anti-inflammatory or anticancer agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea: This compound has a similar structure but different functional groups, leading to different biological activities.

1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea: Another similar compound with variations in the position of the methoxy groups, affecting its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. Its molecular formula is C20H18ClN3O5, with a molecular weight of approximately 403.82 g/mol. The compound features a 1,4-dihydropyridazine core, a chlorinated phenyl group, and a dimethoxy-substituted phenyl group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in enzyme inhibition and antimicrobial properties. Research has focused on its potential as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes including acid-base balance and respiration. Additionally, it has been evaluated for anti-inflammatory and analgesic activities.

Enzyme Inhibition

The compound has shown promise as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that facilitate the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma, epilepsy, and cancer.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. For instance, it has been tested against several pathogens with promising results. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined to assess its effectiveness.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for certain derivatives, indicating strong potency against these pathogens .

- Synergistic Effects : The compound has also shown synergistic relationships with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorinated Phenyl Group | Enhances binding affinity to target enzymes |

| Dimethoxy Substitution | Potentially increases solubility and bioavailability |

| Carboxamide Functional Group | Contributes to hydrogen bonding interactions with biological targets |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies help in understanding the mechanism of action at the molecular level and provide insights into optimizing the structure for enhanced activity.

Properties

Molecular Formula |

C19H16ClN3O4 |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H16ClN3O4/c1-26-14-6-7-17(27-2)15(11-14)21-19(25)18-16(24)8-9-23(22-18)13-5-3-4-12(20)10-13/h3-11H,1-2H3,(H,21,25) |

InChI Key |

MZSBVYDYHVSOIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.